molecular formula C23H23FN2OS2 B2737781 4-((4-fluorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide CAS No. 922913-72-2

4-((4-fluorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide

Cat. No.: B2737781
CAS No.: 922913-72-2
M. Wt: 426.57
InChI Key: LEZARSILTXKKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-fluorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide is a synthetic organic compound provided as a research chemical for use in non-clinical laboratory studies. This molecule is constructed around a thiazole core, a five-membered heterocycle known for its significant potential in medicinal chemistry . The thiazole ring is functionalized with a tetrahydronaphthalene moiety, which can serve as a hydrophobic aromatic scaffold, and is linked via a butanamide chain to a 4-fluorophenylthio group. The strategic incorporation of these pharmacophores is based on the molecular hybridization approach, a rational drug design strategy that combines distinct bioactive motifs into a single molecule to potentially enhance pharmacological activity, overcome drug resistance, or achieve multi-target action . The specific structural features of this compound suggest several avenues for investigation. The thiazole ring is a critical structural component in several approved anticancer drugs and clinical candidates, such as the phosphatidylinositol-3 kinase alpha (PI3Kα) inhibitor alpelisib and the tubulin polymerization inhibitor CKD-516, underscoring its relevance in oncology research . Furthermore, thiazole derivatives bearing amino acid and other heterocyclic motifs have demonstrated potent, broad-spectrum antimicrobial activity against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and azole-resistant Aspergillus fumigatus . Researchers may explore this compound as a lead structure in screening campaigns for cytotoxic or antimicrobial activity. It is also a valuable intermediate for further synthetic modification in structure-activity relationship (SAR) studies, particularly for optimizing the properties of the butanamide linker and the fluorophenylthio group. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2OS2/c24-19-9-11-20(12-10-19)28-13-3-6-22(27)26-23-25-21(15-29-23)18-8-7-16-4-1-2-5-17(16)14-18/h7-12,14-15H,1-6,13H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZARSILTXKKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCCSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-fluorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure with several functional groups that contribute to its biological activity. The presence of the 4-fluorophenyl and thiazole moieties is particularly significant for its interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes related to tumor growth and angiogenesis.

Cytotoxicity Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.36
A549 (Lung Cancer)10.25
HeLa (Cervical Cancer)12.45

These values indicate that the compound is more effective than some established chemotherapeutics.

The mechanism underlying the anticancer activity of this compound involves:

  • Apoptosis Induction : Flow cytometry analysis has shown increased apoptotic cells upon treatment with the compound, indicating its potential to trigger programmed cell death.
  • Cell Cycle Arrest : The compound causes G2-M phase arrest in cancer cells, which is crucial for preventing cell division and proliferation.

Target Enzymes

The compound has been identified as a dual inhibitor of key kinases involved in cancer progression:

  • BRAF : Inhibitory activity against BRAF was noted with an IC50 value comparable to sorafenib, a known BRAF inhibitor.
  • VEGFR-2 : It also inhibits VEGFR-2, impacting angiogenesis and tumor growth.

The following table summarizes the inhibitory effects on these enzymes:

EnzymeIC50 (µM)Reference
BRAF0.194
VEGFR-20.071

Study on Dual Inhibition

A study focused on the structural analogs of this compound revealed that modifications in the thiazole and phenyl groups significantly affect its inhibitory potency against BRAF and VEGFR-2. The findings suggest that fine-tuning these substituents can enhance therapeutic efficacy while minimizing toxicity to normal cells.

Research Findings

Recent research highlights the following key findings:

  • Binding Affinity : Molecular docking studies indicate strong binding interactions with both BRAF and VEGFR-2, supporting the observed inhibitory activities.
  • Safety Profile : Comparatively lower toxicity was observed in normal cell lines, suggesting a favorable therapeutic index.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Derivatives

N-(4-((4-Chlorophenyl)thiazol-2-yl)amino)phenyl)isobutyramide (A28–A35)

  • Structural Similarities : These compounds share the thiazole core and an amide linkage, similar to the target compound. However, they lack the tetrahydronaphthalenyl group and instead incorporate chlorophenyl or nitroaryl substituents (e.g., 4-(4′-nitrophenyl)thiazol-2-amine) .
  • Physical Properties: Melting points range from 190.6°C to 265.7°C, with yields varying widely (55–94%) depending on substituents.
  • Spectral Data : In NMR, thiazole protons in A28–A35 resonate at δ 7.2–7.8 ppm, comparable to the target compound’s thiazole protons. The 4-fluorophenylthio group in the target compound would show distinct ¹⁹F NMR shifts (~-110 ppm) absent in chlorophenyl analogs .

4-(Benzylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide

  • Key Differences: This analog replaces the 4-fluorophenylthio group with a benzylsulfonyl moiety.
Triazole-Thiones and Oxadiazoles

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

  • Structural Contrasts : These compounds feature a triazole-thione core instead of thiazole. The thione tautomer (C=S) is stabilized by conjugation, as evidenced by IR bands at 1247–1255 cm⁻¹, whereas the target compound’s thioether (C-S-C) lacks such tautomerism .
  • Synthetic Routes : Synthesized via cyclization of hydrazinecarbothioamides, requiring harsh conditions (reflux in NaOH), unlike the target compound’s likely amide-coupling synthesis .

N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide Derivatives (6–8)

  • Heterocycle Comparison : Oxadiazoles (e.g., compound 6) replace the thiazole ring, altering electronic properties. The 1,3,4-oxadiazole is more electron-deficient, affecting binding to targets like kinase enzymes.
  • Yields : Oxadiazole derivatives exhibit lower yields (12–50%) compared to thiazole-based compounds, possibly due to instability during cyclization .
Benzoimidazole-Triazole-Thiazole Hybrids (9a–9e)**
  • Complexity and Bioactivity: These hybrids combine triazole, thiazole, and benzoimidazole moieties.
  • Substituent Effects : Fluorophenyl and bromophenyl groups in these hybrids enhance halogen bonding, a feature shared with the target compound’s 4-fluorophenylthio group .

Data Table: Key Properties of Comparable Compounds

Compound Class Core Structure Substituents Melting Point (°C) Yield (%) Notable Spectral Features Reference
Thiazole (Target) Thiazole 4-Fluorophenylthio, tetrahydronaphthalenyl N/A N/A ¹H NMR (thiazole): δ 7.3–7.6 ppm
A28–A35 (Chlorophenyl) Thiazole Chlorophenyl, isobutyramide 190.6–265.7 55–91 HRMS m/z: 450.12 (calc)
4-(4′-Nitrophenyl)thiazol-2-amine Thiazole Nitrophenyl N/A 94 ¹³C NMR (C2): δ 168.2 ppm
Triazole-Thiones [7–9] 1,2,4-Triazole Phenylsulfonyl, difluorophenyl N/A 60–75 IR νC=S: 1247–1255 cm⁻¹
Oxadiazoles (6–8) 1,3,4-Oxadiazole Trifluoromethyl, bromo, isopropoxy N/A 12–50 ¹H NMR (CF₃): δ 7.8–8.1 ppm
Hybrids 9a–9e Triazole-Thiazole Fluorophenyl, bromophenyl 180–220 65–80 Docking score: -9.2 to -10.5 kcal/mol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.